N-(4-{(2Z)-2-[1-carbamothioyl-3-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)-N-methylacetamide
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Overview
Description
N-(4-{2-[1-(aminocarbonothioyl)-3-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}phenyl)-N-methylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a nitrophenyl group, and an aminocarbonothioyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{2-[1-(aminocarbonothioyl)-3-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}phenyl)-N-methylacetamide typically involves multiple steps. One common method includes the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate to form a pyrazole intermediate. This intermediate is then reacted with thiosemicarbazide to introduce the aminocarbonothioyl group. Finally, the compound is methylated using methyl iodide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-{2-[1-(aminocarbonothioyl)-3-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}phenyl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
N-(4-{2-[1-(aminocarbonothioyl)-3-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}phenyl)-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-{2-[1-(aminocarbonothioyl)-3-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}phenyl)-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which may lead to therapeutic effects such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
4-(methylthio)phenyl N-(4-methyl-2-nitrophenyl)carbamate: Used in early discovery research for its unique chemical properties.
Uniqueness
N-(4-{2-[1-(aminocarbonothioyl)-3-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}phenyl)-N-methylacetamide stands out due to its combination of a pyrazole ring and a nitrophenyl group, which imparts unique chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C19H17N7O4S |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-[4-[[2-carbamothioyl-5-(4-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]diazenyl]phenyl]-N-methylacetamide |
InChI |
InChI=1S/C19H17N7O4S/c1-11(27)24(2)14-9-5-13(6-10-14)21-22-17-16(23-25(18(17)28)19(20)31)12-3-7-15(8-4-12)26(29)30/h3-10,23H,1-2H3,(H2,20,31) |
InChI Key |
CLYJATOLHWWHFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)N=NC2=C(NN(C2=O)C(=S)N)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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